![molecular formula C7H8FN5O3 B14308910 1-[(2-Azidoethoxy)methyl]-5-fluoropyrimidine-2,4(1H,3H)-dione CAS No. 113887-56-2](/img/structure/B14308910.png)
1-[(2-Azidoethoxy)methyl]-5-fluoropyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Azidoethoxy)methyl]-5-fluoropyrimidine-2,4(1H,3H)-dione is a synthetic compound that belongs to the class of fluoropyrimidines. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents. The presence of the azido group and fluorine atom in its structure contributes to its unique chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Azidoethoxy)methyl]-5-fluoropyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. One common method includes the alkylation of 5-fluorouracil with 2-azidoethanol under basic conditions to introduce the azidoethoxy group. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of automated purification systems can streamline the isolation and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(2-Azidoethoxy)methyl]-5-fluoropyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of triazoles through click chemistry.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the azido group, forming nitrenes under specific conditions.
Common Reagents and Conditions
Substitution: Copper(I) catalysts are commonly used in click chemistry to facilitate the formation of triazoles.
Reduction: Palladium on carbon (Pd/C) is a typical catalyst for the reduction of azides to amines.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used to oxidize the azido group.
Major Products Formed
Triazoles: Formed through click chemistry.
Amines: Resulting from the reduction of the azido group.
Nitrenes: Formed through oxidation of the azido group.
Applications De Recherche Scientifique
1-[(2-Azidoethoxy)methyl]-5-fluoropyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Medicinal Chemistry: It is used in the development of antiviral and anticancer agents due to its ability to interfere with nucleic acid synthesis.
Bioconjugation: The azido group allows for bioconjugation through click chemistry, making it useful in the labeling and tracking of biomolecules.
Chemical Biology: The compound is used in studies involving the modification of nucleic acids and proteins.
Material Science: Its unique chemical properties make it suitable for the development of novel materials with specific functionalities.
Mécanisme D'action
The mechanism of action of 1-[(2-Azidoethoxy)methyl]-5-fluoropyrimidine-2,4(1H,3H)-dione involves its incorporation into nucleic acids, leading to the disruption of DNA and RNA synthesis. The fluorine atom enhances its ability to inhibit thymidylate synthase, an enzyme crucial for DNA replication. The azido group can also participate in bioorthogonal reactions, allowing for selective modification of biomolecules without interfering with native biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluorouracil: A well-known anticancer agent that also inhibits thymidylate synthase.
Azidothymidine (AZT): An antiviral compound used in the treatment of HIV, which contains an azido group.
Fluorodeoxyuridine: Another fluoropyrimidine used in cancer therapy.
Uniqueness
1-[(2-Azidoethoxy)methyl]-5-fluoropyrimidine-2,4(1H,3H)-dione is unique due to the combination of the azido group and fluorine atom in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its biological activity compared to similar compounds.
Propriétés
Numéro CAS |
113887-56-2 |
|---|---|
Formule moléculaire |
C7H8FN5O3 |
Poids moléculaire |
229.17 g/mol |
Nom IUPAC |
1-(2-azidoethoxymethyl)-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C7H8FN5O3/c8-5-3-13(7(15)11-6(5)14)4-16-2-1-10-12-9/h3H,1-2,4H2,(H,11,14,15) |
Clé InChI |
LWDYDTCPWNPSNZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=O)NC(=O)N1COCCN=[N+]=[N-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


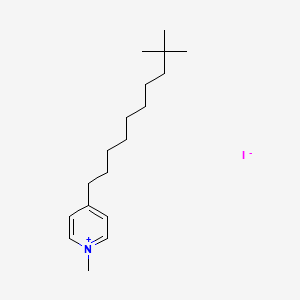

![2-{[2-(Triethoxysilyl)ethyl]sulfanyl}aniline](/img/structure/B14308836.png)

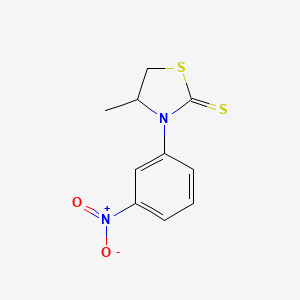
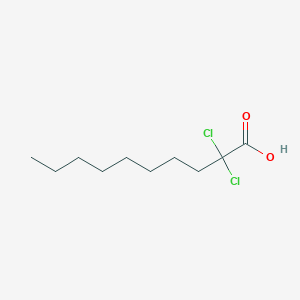
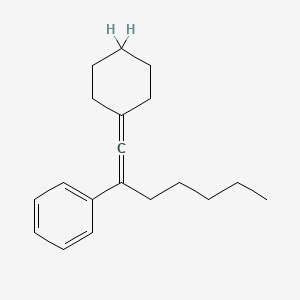

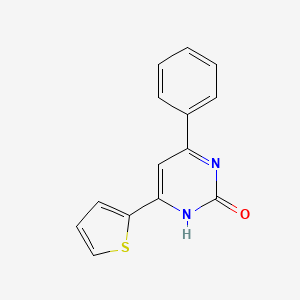
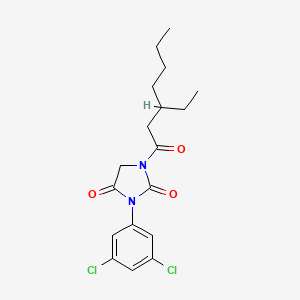

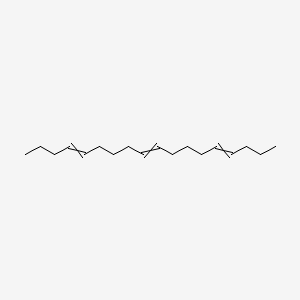
![7-Chloro-7lambda~5~-phosphabicyclo[2.2.1]heptan-7-one](/img/structure/B14308901.png)
![Cyclopentanol, 1-[2-(phenylthio)ethyl]-](/img/structure/B14308908.png)
